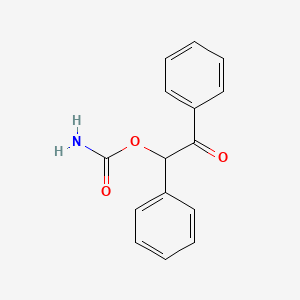

2-Oxo-1,2-diphenylethyl carbamate

Beschreibung

2-Oxo-1,2-diphenylethyl carbamate is a carbamate derivative featuring a diphenylethyl backbone with a ketone group at the 2-position. This compound is of significant interest in organic synthesis, particularly as a photoremovable protecting group (PPG) for amines and carboxylic acids . Its structural motif allows for controlled release of active molecules under light exposure, making it valuable in photopharmacology and materials science. The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, as demonstrated in recent crystallographic studies .

Eigenschaften

CAS-Nummer |

116523-50-3 |

|---|---|

Molekularformel |

C15H13NO3 |

Molekulargewicht |

255.27 g/mol |

IUPAC-Name |

(2-oxo-1,2-diphenylethyl) carbamate |

InChI |

InChI=1S/C15H13NO3/c16-15(18)19-14(12-9-5-2-6-10-12)13(17)11-7-3-1-4-8-11/h1-10,14H,(H2,16,18) |

InChI-Schlüssel |

POOPVHNTQVBUTR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)OC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Optimization

The copper(I)-catalyzed stereospecific coupling method, adapted from Lange et al. (2008), employs α-stannylated benzyl carbamates and 2-bromo-1,2-diphenylethan-1-one. Diisopropylamine and cesium carbonate act as base catalysts in dimethyl sulfoxide (DMSO), with CO₂ introduced via bubbling to form the carbamate in situ. Key parameters include:

| Parameter | Value/Detail |

|---|---|

| Catalyst | CuI (5 mol%) |

| Base | Cs₂CO₃ (1 equiv) |

| Solvent | Anhydrous DMSO |

| Temperature | Room temperature |

| Reaction Time | 30 minutes |

| Yield | 95% |

| Purification | Recrystallization (n-hexane/ethyl acetate) |

This method achieves high yields by leveraging the nucleophilic displacement of bromide by the carbamate anion. Steric hindrance from the phenyl substituents slightly reduces reaction rates compared to analogous substrates.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- CO₂ Fixation : Diisopropylamine reacts with CO₂ to form a carbamic acid intermediate, deprotonated by Cs₂CO₃ to generate the nucleophilic carbamate anion.

- Alkylation : The carbamate anion displaces bromide from 2-bromo-1,2-diphenylethan-1-one, forming the target compound.

Crystallographic data reveal that steric interactions between phenyl groups and the carbamate oxygen dictate the dihedral angle (76.21°) between the carbonyl and carbamate planes, influencing packing in the solid state.

Oxidative Carbonylation Under CO₂ Pressure

High-Pressure Reaction System

An alternative methodology, reported by Speckmeier et al. (2018), utilizes tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium iodide (TBAI) as a catalyst in a DMF/DMSO solvent mixture. CO₂ is pressurized at 3 MPa in a stainless steel autoclave, enabling efficient carbonylative coupling.

| Parameter | Value/Detail |

|---|---|

| Catalyst | TBAI (20 mol%) |

| Oxidant | TBHP (6 equiv) |

| Solvent | DMF/DMSO (2:1 v/v) |

| Temperature | 90°C |

| CO₂ Pressure | 3 MPa |

| Reaction Time | 12 hours |

| Yield | 92% |

| Purification | Column chromatography |

This method’s efficiency stems from TBHP’s role in oxidizing iodide to iodine, facilitating radical-mediated C–N bond formation.

Substrate Scope and Limitations

The protocol tolerates diverse aryl ketones but requires electron-deficient substrates for optimal reactivity. Sterically hindered ketones, such as those with ortho-substituted phenyl groups, exhibit reduced yields (≤70%) due to hindered access to the reactive site.

Comparative Analysis of Synthetic Approaches

Yield and Efficiency

The copper-catalyzed method offers rapid reaction times (30 minutes) and high yields (95%), making it suitable for large-scale synthesis. In contrast, the high-pressure carbonylation method requires prolonged heating (12 hours) but achieves comparable yields (92%) with simpler workup procedures.

Environmental and Practical Considerations

- Solvent Use : DMSO in the copper-catalyzed method poses challenges in removal due to its high boiling point, whereas DMF/DMSO mixtures are more easily separated via extraction.

- CO₂ Utilization : The pressurized system maximizes CO₂ incorporation, aligning with green chemistry principles, but necessitates specialized equipment.

Structural and Mechanistic Insights

Crystallographic Characterization

Single-crystal X-ray diffraction reveals that 2-oxo-1,2-diphenylethyl carbamate adopts a twisted conformation, with intermolecular C–H···O hydrogen bonds forming helical chains in the solid state. These interactions stabilize the crystal lattice and influence solubility properties.

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ = 7.96 (dd, 2H, aromatic), 3.90–3.70 (m, 2H, CH₂), 1.30 (d, 12H, isopropyl).

- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (carbamate C=O).

Applications and Implications in Organic Synthesis

The carbamate moiety serves as a protective group for amines and alcohols, enabling selective functionalization in multi-step syntheses. Recent applications include:

- Peptide Chemistry : Temporary protection of amino groups during solid-phase synthesis.

- Heterocycle Synthesis : Cyclization reactions to form imidazolidin-2-ones, as demonstrated in intramolecular hydroamidation cascades.

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-1,2-diphenylethyl carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., DBU), and catalysts such as copper or zirconium compounds . The conditions for these reactions vary but often involve mild temperatures and pressures to ensure the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

2-Oxo-1,2-diphenylethyl carbamate has several applications in scientific research:

Biology: The compound’s ability to release amines upon photolysis makes it useful in studying biological processes that involve amine groups.

Medicine: Its potential as a photolabile protecting group can be explored in drug delivery systems where controlled release of active compounds is desired.

Wirkmechanismus

The mechanism by which 2-Oxo-1,2-diphenylethyl carbamate exerts its effects involves the photoreactivity of the desyl group. Upon exposure to light, the compound undergoes a photochemical reaction that cleaves the carbamate group, releasing the protected amine or carboxylic acid . This photoreactivity is due to the diverse photochemistry of the desyl group, which can absorb light and undergo various photochemical transformations.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations:

- Synthesis Efficiency: The title compound exhibits a notably high yield (95%) compared to tert-butyl and benzyl analogs (65–77%), attributed to optimized reaction conditions using CO₂ and Cs₂CO₃ in DMSO .

- Steric and Electronic Effects : Bulky substituents (e.g., tert-butyl, benzyl) reduce yields due to steric hindrance, while electron-withdrawing groups like the oxo moiety enhance electrophilicity, aiding in nucleophilic reactions .

- Crystallographic Behavior : The diisopropyl carbamate forms a dense 3D network via bifurcated C—H⋯O hydrogen bonds, whereas brominated analogs exhibit altered packing due to halogen interactions .

Functional and Application-Based Comparison

Photoremovable Protecting Groups (PPGs)

- 2-Oxo-1,2-diphenylethyl carbamate : Excels as a PPG due to its ketone group, which facilitates efficient photolytic cleavage. The diisopropyl variant shows layered molecular arrangements ideal for controlled release .

- Amino-Substituted Analogs (e.g., tert-Butyl ((1R,2R)-2-amino-diphenylethyl)carbamate): Primarily used in asymmetric catalysis rather than photolysis, leveraging chiral centers for enantioselective reactions .

Solubility and Stability

- Diisopropylcarbamate : Moderate solubility in polar solvents (e.g., ethyl acetate/hexane mixtures) due to hydrophobic isopropyl groups .

- Benzylcarbamate : Higher lipophilicity makes it suitable for lipid-rich environments but less stable under acidic conditions .

- Hydroxy-Substituted Carbamate (tert-Butyl N-[(1S,2R)-2-hydroxy-diphenylethyl]carbamate) : The hydroxy group increases polarity, enhancing aqueous solubility but requiring protection during synthesis .

Q & A

Q. What are the optimized synthetic routes for 2-oxo-1,2-diphenylethyl carbamate derivatives?

The compound is synthesized via a nucleophilic substitution reaction using 2-bromo-1,2-diphenylethan-1-one, diisopropylamine, and CO₂ in anhydrous DMSO with Cs₂CO₃ as a base. Key steps include:

- Reaction monitoring : TLC to track consumption of the bromo-ketone precursor.

- Work-up : Extraction with dichloromethane, brine washing, and drying over Na₂SO₄.

- Purification : Recrystallization from n-hexane/ethyl acetate (4:1 v/v) yields colorless crystals with 95% purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- NMR : ¹H and ¹³C NMR (e.g., δ = 195.4 ppm for the ketone carbonyl, 154.8 ppm for the carbamate) confirm functional groups and stereochemistry.

- X-ray crystallography : Monoclinic P2₁ space group with unit cell parameters (a = 15.7976 Å, b = 5.9184 Å, c = 19.5340 Å) provides absolute configuration and intermolecular interactions .

Q. How does the carbamate group influence compound stability during storage?

Stability is assessed via:

- Thermogravimetric analysis (TGA) : Decomposition temperatures (e.g., ~485 K melting point) indicate thermal resilience.

- Hygroscopicity tests : Storage under inert atmospheres (N₂/Ar) prevents hydrolysis of the carbamate moiety .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers during crystallographic studies?

- Helical hydrogen-bond networks : Weak C–H⋯O interactions (e.g., C12A–H12A⋯O3A, 2.54 Å) form enantiomer-specific helices parallel to the b-axis.

- Bifurcated hydrogen bonds : In the R-enantiomer, bifurcated interactions (C11B–H12B⋯O1B and C12B–H12B⋯O1B) complicate refinement, requiring high-resolution data (θmax = 27.5°) and SHELXL for anisotropic displacement parameters .

Q. How can carbamate derivatives be engineered to enhance metabolic stability in pharmacological applications?

- Prodrug design : Substituting the 3-OH group with N-monomethyl or N-monoethyl carbamates reduces phase II metabolism by 40–60%.

- In vitro assays : Plasma stability tests show carbamates remain intact during absorption, regenerating the parent compound post-hydrolysis. Cytotoxicity assays (e.g., IC₅₀ comparisons) validate retained or improved activity .

Q. What advanced chromatographic methods improve detection of carbamate analogs?

- LC optimization : Use C18 columns with mobile phases adjusted to pH 3.0–4.0 (e.g., acetonitrile/0.1% formic acid) reduces run times from >20 min (EPA Method 531) to <10 min.

- Sample preparation : QuEChERS or solid-phase extraction (SPE) with C18 sorbents enhances recovery rates (>85%) in soil/water matrices .

Q. Which computational models predict intermolecular interactions in carbamate crystals?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.